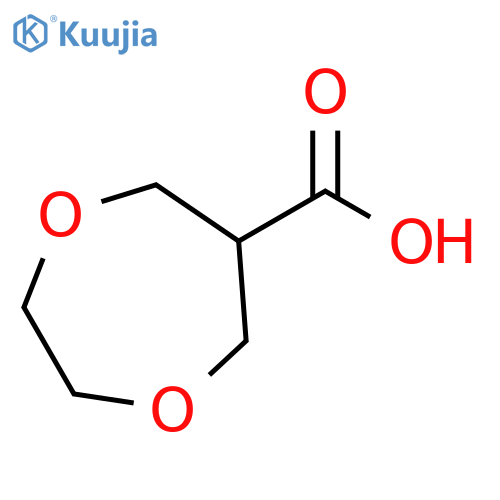Cas no 1701684-61-8 (1,4-Dioxepane-6-carboxylic acid)

1701684-61-8 structure
商品名:1,4-Dioxepane-6-carboxylic acid
1,4-Dioxepane-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1,4-dioxepane-6-carboxylic acid
- 1,4-dioxepane-6-carboxylicacid
- 1,4-Dioxepane-6-carboxylic acid
-
- インチ: 1S/C6H10O4/c7-6(8)5-3-9-1-2-10-4-5/h5H,1-4H2,(H,7,8)
- InChIKey: LJYYFLBMUAYHSK-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C([H])([H])OC([H])([H])C([H])(C(=O)O[H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 146.05790880g/mol
- どういたいしつりょう: 146.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 55.8
1,4-Dioxepane-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4357537-0.5g |
1,4-dioxepane-6-carboxylic acid |
1701684-61-8 | 95.0% | 0.5g |
$780.0 | 2025-03-15 | |
| Enamine | EN300-4357537-1.0g |
1,4-dioxepane-6-carboxylic acid |
1701684-61-8 | 95.0% | 1.0g |
$999.0 | 2025-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1231-250MG |
1,4-dioxepane-6-carboxylic acid |
1701684-61-8 | 95% | 250MG |
¥ 3,075.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1231-5G |
1,4-dioxepane-6-carboxylic acid |
1701684-61-8 | 95% | 5g |
¥ 23,047.00 | 2023-04-14 | |
| 1PlusChem | 1P028NTQ-100mg |
1,4-dioxepane-6-carboxylicacid |
1701684-61-8 | 95% | 100mg |
$589.00 | 2024-06-19 | |
| Ambeed | A498953-1g |
1,4-Dioxepane-6-carboxylic acid |
1701684-61-8 | 98% | 1g |
$1142.0 | 2024-04-23 | |
| Aaron | AR028O22-10g |
1,4-dioxepane-6-carboxylicacid |
1701684-61-8 | 95% | 10g |
$7290.00 | 2023-12-15 | |
| 1PlusChem | 1P028NTQ-5g |
1,4-dioxepane-6-carboxylicacid |
1701684-61-8 | 95% | 5g |
$4465.00 | 2024-06-19 | |
| 1PlusChem | 1P028NTQ-250mg |
1,4-dioxepane-6-carboxylicacid |
1701684-61-8 | 95% | 250mg |
$813.00 | 2024-06-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1231-250.0mg |
1,4-dioxepane-6-carboxylic acid |
1701684-61-8 | 95% | 250.0mg |
¥3075.0000 | 2024-07-24 |
1,4-Dioxepane-6-carboxylic acid 関連文献
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
1701684-61-8 (1,4-Dioxepane-6-carboxylic acid) 関連製品
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1701684-61-8)1,4-Dioxepane-6-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):1028.0